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Compound of Interest

Compound Name: Vicriviroc Malate

Cat. No.: B1683829 Get Quote

An in-depth technical guide on the discovery and development of Vicriviroc Malate for

researchers, scientists, and drug development professionals.

Abstract
Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of

the C-C chemokine receptor 5 (CCR5).[1][2] Developed by Schering-Plough, it was identified

as a promising candidate for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1)

infection.[1][3] Vicriviroc functions as an entry inhibitor, allosterically binding to the CCR5 co-

receptor and preventing the entry of R5-tropic HIV-1 into host cells.[4][5][6] This document

provides a comprehensive technical overview of the discovery, mechanism of action, preclinical

and clinical development, and resistance profile of Vicriviroc Malate. It includes detailed

experimental protocols, quantitative data summaries, and visualizations of key pathways and

processes.

Discovery of Vicriviroc
The development of CCR5 antagonists as a therapeutic strategy for HIV-1 was spurred by the

observation that individuals with a homozygous 32-base-pair deletion in the CCR5 gene

(CCR5-Δ32) are highly resistant to infection by R5-tropic HIV-1 strains.[1] The initial lead

compound identified by Schering-Plough was SCH-C (SCH 351125), one of the first small-

molecule CCR5 antagonists.[1][2] While SCH-C demonstrated effective inhibition of HIV-1

replication, its development was hampered by a dose-dependent prolongation of the corrected

cardiac QT interval (QTc).[1][7]
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This led to a search for alternative compounds with improved antiviral and pharmacokinetic

properties.[1] Vicriviroc was discovered through high-throughput screening and extensive

structure-activity relationship (SAR) analysis of a series of piperizine core compounds.[1][2] It

exhibited improved antiviral potency and a more favorable safety profile compared to SCH-C,

notably a diminished affinity for the human ether a-go-go related gene (hERG) ion channel,

suggesting a reduced potential for cardiac effects.[2][3][7]

Table 1: Chemical and Physical Properties of Vicriviroc

Property Value Reference

IUPAC Name

5-({4-[(3S)-4-{2-methoxy-1-[4-

(trifluoromethyl)phenyl]ethyl}-3-

methylpiperazin-1-yl]-4-

methylpiperidin-1-

yl}carbonyl)-4,6-

dimethylpyrimidine

[1]

Other Names
SCH 417690, SCH-D, MK-

7690
[1][8]

Chemical Formula C₂₈H₃₈F₃N₅O₂ [1][6]

Molar Mass 533.629 g/mol [1]

CAS Number 306296-47-9 (free base) [1]

599179-03-0 (maleate) [1]

Mechanism of Action
HIV-1 entry into a target T-cell or macrophage is a multi-step process. The viral surface

glycoprotein gp120 first binds to the primary CD4 receptor on the host cell.[1] This binding

induces a conformational change in gp120, exposing a binding site for a co-receptor, which is

typically either CCR5 or CXCR4.[1][9] R5-tropic strains of HIV-1, which are most common,

particularly in early-stage infection, utilize the CCR5 co-receptor.[10] The binding of gp120 to

CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of

the viral and cellular membranes and subsequent entry of the viral core into the cell.[1]
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Vicriviroc is a noncompetitive, allosteric antagonist of CCR5.[1][4] It does not compete with the

natural chemokine ligands for the binding site. Instead, it binds to a small hydrophobic pocket

located between the transmembrane helices of the CCR5 receptor, near the extracellular

surface.[1][4][6] This binding event induces a conformational change in the extracellular loops

of CCR5, which prevents the V3 loop of gp120 from interacting with the co-receptor.[11] By

blocking this critical interaction, Vicriviroc effectively inhibits the entry of R5-tropic HIV-1 into the

cell.[4][5]
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1. Isolate PBMCs
from Healthy Donors

2. Stimulate PBMCs
with PHA for 3 days

3. Plate Cells and Add
Serial Dilutions of Vicriviroc

4. Infect Cells
with R5-Tropic HIV-1

5. Incubate for 7 Days
at 37°C

6. Measure Viral Replication
(p24 ELISA or RT Assay)

7. Calculate EC50/EC90 Values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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